2,3,4,5,6-pentamethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,5,6-pentamethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
A study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, showcasing their potential as antitumor agents. These compounds were evaluated for in vitro antitumor activity, with some showing higher potency and efficacy than the reference drug Doxorubicin, suggesting significant therapeutic potential in cancer treatment (Alqasoumi et al., 2010).
Catalysis in Hydrogenation
Research on half-sandwich ruthenium complexes containing aromatic sulfonamides demonstrated their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. These findings indicate the compound's role in facilitating chemical transformations, potentially useful in synthetic chemistry and industrial processes (Dayan et al., 2013).
Agonist Activity at Human Beta3 Adrenergic Receptors
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were explored for their selectivity and potency as human beta3 adrenergic receptor agonists. This research highlights the compound's potential in developing therapies for metabolic diseases, emphasizing the importance of selective receptor targeting in drug discovery (Parmee et al., 2000).
Antimicrobial Activity
A novel series of quinazolinone-sulfonamide linked hybrid heterocyclic entities were designed, emphasizing the compound's structural versatility and efficacy in antimicrobial applications. This synthesis approach aimed to combat microbial resistance by introducing new mechanisms of action (Vanparia et al., 2013).
Interaction with Human Carbonic Anhydrases
Investigations into the molecular interactions between human carbonic anhydrases and novel benzenesulfonamides provided insights into the design of selective inhibitors for therapeutic applications. This research underscores the compound's relevance in addressing conditions like glaucoma, epilepsy, and cancer through enzyme inhibition (Bruno et al., 2017).
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-7-12-25-21-10-9-20(13-19(21)8-11-22(25)26)24-29(27,28)23-17(5)15(3)14(2)16(4)18(23)6/h9-10,13,24H,7-8,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLZRWYQVIUVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.